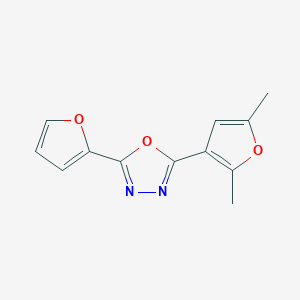2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC17579020
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10N2O3 |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2-(2,5-dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C12H10N2O3/c1-7-6-9(8(2)16-7)11-13-14-12(17-11)10-4-3-5-15-10/h3-6H,1-2H3 |
| Standard InChI Key | ZYDFPDRNDGWQGK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(O1)C)C2=NN=C(O2)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates two distinct heterocyclic systems: a 1,3,4-oxadiazole core substituted at positions 2 and 5 with furan derivatives. The 2,5-dimethylfuran-3-yl group at position 2 and the furan-2-yl group at position 5 create a planar yet sterically diverse framework. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2-(2,5-dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
| SMILES | CC1=CC(=C(O1)C)C2=NN=C(O2)C3=CC=CO3 |
| InChI Key | ZYDFPDRNDGWQGK-UHFFFAOYSA-N |
The oxadiazole ring’s electron-deficient nature, combined with the electron-rich furan moieties, suggests potential for π-π stacking interactions and hydrogen bonding, which are critical in biological targeting.
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, analogous oxadiazole derivatives provide insight into expected patterns:
-
IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm) and C-O (1200–1300 cm) bonds .
-
H NMR: Resonances for furan protons (δ 6.2–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
-
Mass Spectrometry: A molecular ion peak at m/z 230.22 with fragmentation patterns corresponding to furan and oxadiazole cleavage.
Synthetic Methodologies
Condensation-Based Synthesis
The primary route involves cyclocondensation of furan-3-carbohydrazide with furan-2-carboxylic acid derivatives under acidic conditions. A representative protocol includes:
-
Hydrazide Formation: Reaction of methyl furan-3-carboxylate with hydrazine hydrate.
-
Cyclization: Treatment with phosphorus oxychloride () or polyphosphoric acid (PPA) to form the oxadiazole ring .
Alternative Pathways
Recent studies on analogous compounds highlight microwave-assisted synthesis and solvent-free conditions to improve yields (e.g., 75–85% in 2–4 hours) . For example, the use of -mediated cyclization at 80°C for 4 hours achieved an 85% yield in a related naphthofuran-oxadiazole hybrid .
Biological Activities and Mechanisms
Antioxidant Properties
Structural analogs bearing phenolic or trihydroxyphenyl groups exhibit significant radical scavenging activity (IC: 12–45 µM in DPPH assays) . While this compound lacks hydroxyl groups, its furan-oxadiazole system may quench radicals through electron transfer mechanisms .
Anticancer Prospects
Though untested, the compound’s planar structure aligns with DNA intercalators like doxorubicin. Molecular modeling could predict affinity for topoisomerase II or kinase targets.
Applications and Industrial Relevance
Pharmaceutical Development
-
Antimicrobial Agents: Potential lead for multidrug-resistant infections.
-
Antioxidant Therapeutics: Mitigation of oxidative stress in neurodegenerative diseases .
-
Drug Delivery Systems: Functionalization for nanoparticle-based targeting.
Materials Science
-
Organic Semiconductors: Conjugated π-system for charge transport.
-
Coordination Polymers: Metal-organic frameworks (MOFs) leveraging N and O donors.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume